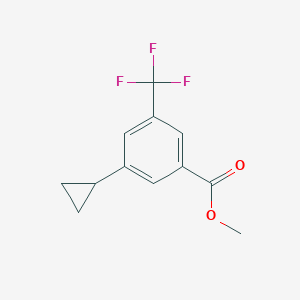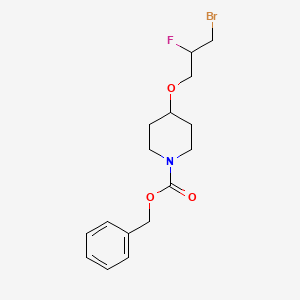
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21BrFNO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group, a bromo-fluoropropoxy side chain, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Bromo-Fluoropropoxy Group: This step involves the reaction of the piperidine derivative with 3-bromo-2-fluoropropanol under suitable conditions to form the bromo-fluoropropoxy side chain.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl chloroformate to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the bromo-fluoropropoxy side chain.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromo-fluoropropoxy side chain and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-bromopiperidine-1-carboxylate: Similar structure but lacks the fluoropropoxy group.
4-(3-Bromo-2-fluoropropoxy)piperidine: Similar structure but lacks the benzyl carboxylate group.
Benzyl 4-(2-fluoropropoxy)piperidine-1-carboxylate: Similar structure but lacks the bromo group.
Uniqueness
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate is unique due to the presence of both the bromo and fluoropropoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H21BrFNO3 |
|---|---|
Poids moléculaire |
374.24 g/mol |
Nom IUPAC |
benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrFNO3/c17-10-14(18)12-21-15-6-8-19(9-7-15)16(20)22-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
Clé InChI |
PUFBNYOEBLUPII-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OCC(CBr)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
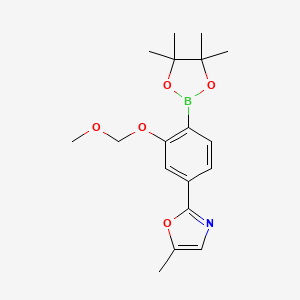
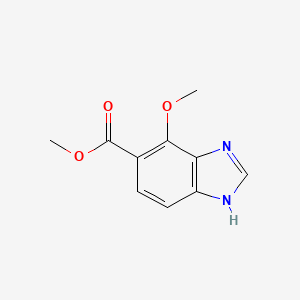
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
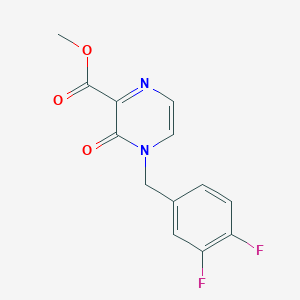
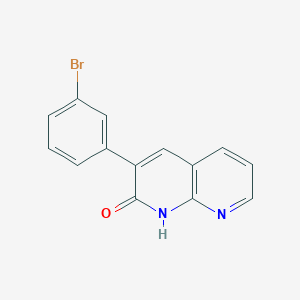
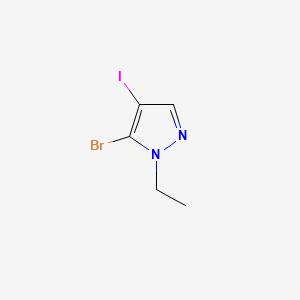
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
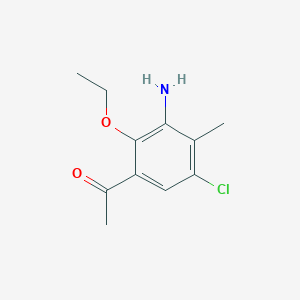
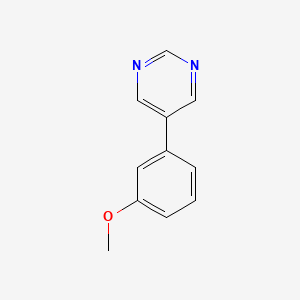
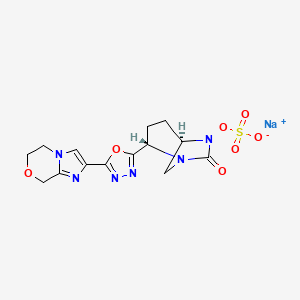
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
